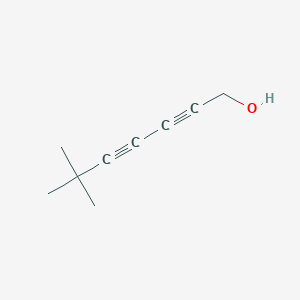

2,4-Heptadiyn-1-ol, 6,6-dimethyl-

Übersicht

Beschreibung

2,4-Heptadiyn-1-ol, 6,6-dimethyl- is an organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . This compound is characterized by the presence of two triple bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- typically involves the use of acetylene derivatives and appropriate catalysts. One common method is the reaction of 6,6-dimethyl-2,4-heptadiyne with a suitable reducing agent to introduce the hydroxyl group at the terminal position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the triple bonds while achieving high conversion rates.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Heptadiyn-1-ol, 6,6-dimethyl- undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is often used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted alcohols or ethers.

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Research indicates that 2,4-heptadiyn-1-ol exhibits significant antifungal activity. It has been studied for its effectiveness against various fungal pathogens, making it a candidate for further development in antifungal treatments. The structural characteristics of 2,4-heptadiyn-1-ol contribute to its reactivity with biological systems, which is essential for its therapeutic potential.

A relevant study describes the synthesis of new allylamine compounds derived from 6,6-dimethyl-2-hepten-4-yne, which showed promising antifungal properties. These compounds were tested against different fungal strains and demonstrated effective inhibition, suggesting that derivatives of 2,4-heptadiyn-1-ol could be developed into potent antifungal agents .

Versatile Substrate

2,4-Heptadiyn-1-ol serves as a versatile substrate in organic synthesis due to its unique functional groups. The presence of both a hydroxyl group and multiple triple bonds allows it to participate in various chemical reactions. For instance:

- Alkyne Reactions : The alkyne moieties can undergo reactions such as cycloadditions and metal-catalyzed transformations.

- Hydroxyl Group Reactivity : The hydroxyl group can engage in nucleophilic substitutions or esterifications.

The compound's accessibility for research and industrial applications is highlighted by several synthetic routes developed for its preparation .

Case Study: Antifungal Activity

In one study focusing on the antifungal properties of derivatives of 6,6-dimethyl-2-hepten-4-yne, researchers found that certain modifications to the structure significantly enhanced antifungal efficacy against strains such as Candida albicans and Aspergillus niger. The mechanism of action was believed to involve disruption of fungal cell membrane integrity .

Case Study: Synthesis and Reactivity

Another investigation explored the synthesis pathways of 2,4-heptadiyn-1-ol and its derivatives. Researchers demonstrated that varying reaction conditions could yield different structural isomers with distinct biological activities. This highlights the compound's versatility and potential for tailored applications in drug development .

Wirkmechanismus

The mechanism of action of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bonds and hydroxyl group allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Heptadien-1-ol: Similar structure but with double bonds instead of triple bonds.

6,6-Dimethyl-2,4-heptadien-1-ol: Similar structure with double bonds and a hydroxyl group

Uniqueness

2,4-Heptadiyn-1-ol, 6,6-dimethyl- is unique due to its triple bonds, which confer distinct reactivity and properties compared to its analogs with double bonds. This makes it particularly valuable in synthetic chemistry and specialized applications .

Biologische Aktivität

2,4-Heptadiyn-1-ol, 6,6-dimethyl- is a complex organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Properties

2,4-Heptadiyn-1-ol, 6,6-dimethyl- is characterized by a unique structure featuring multiple triple bonds and a hydroxyl group. Its molecular formula is CHO, and it possesses a molecular weight of approximately 150.18 g/mol. The presence of the hydroxyl group contributes to its solubility in polar solvents, while the alkyne groups may enhance its reactivity in various biological systems.

Antioxidant Properties

Research indicates that 2,4-heptadiyn-1-ol exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Inhibition of Enzyme Activity

One of the notable biological activities of 2,4-heptadiyn-1-ol is its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s disease. In vitro assays confirmed that this compound has a competitive inhibition profile against AChE .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Studies have shown that 2,4-heptadiyn-1-ol exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. The following table summarizes its antimicrobial efficacy against selected strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

Interaction with Biological Molecules

2,4-Heptadiyn-1-ol interacts with various biomolecules within cells. Its hydroxyl group allows for hydrogen bonding with proteins and nucleic acids, potentially altering their structure and function. Additionally, the alkyne groups may facilitate reactions with electrophiles in cellular environments .

Pharmacokinetics

The pharmacokinetic profile of 2,4-heptadiyn-1-ol suggests moderate absorption and distribution in biological systems. Preliminary studies indicate that it undergoes hepatic metabolism, leading to the formation of several metabolites that may also possess biological activity. Further research is required to elucidate the exact metabolic pathways involved.

Neuroprotective Effects

A recent study investigated the neuroprotective effects of 2,4-heptadiyn-1-ol in an animal model of Alzheimer’s disease. The results indicated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition in the brain. This suggests a potential therapeutic role in managing Alzheimer’s disease.

Anticancer Potential

Another study explored the anticancer properties of 2,4-heptadiyn-1-ol against various cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .

Eigenschaften

IUPAC Name |

6,6-dimethylhepta-2,4-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h10H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNRHJKPVFBTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433672 | |

| Record name | 2,4-Heptadiyn-1-ol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114311-73-8 | |

| Record name | 2,4-Heptadiyn-1-ol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.